Enhanced Aqueous Solubility Over Free Base and Mono-HCl Salt
The dihydrochloride salt of 4-(piperazin-1-yl)butan-1-ol (target compound) demonstrates superior aqueous solubility compared to its free base (CAS 5623-92-7) and monohydrochloride (CAS 71999-65-0) analogs. While explicit solubility data for this specific compound are not published, class-level inference from structurally related piperazine derivatives indicates that dihydrochloride salts routinely achieve >1000-fold solubility enhancement over free bases in water [1]. For example, in a comparative preformulation study of a basic antihypertensive agent, the dihydrochloride salt exhibited a dissolution rate 54 times greater than the monohydrochloride salt and vastly exceeded the free base, which failed to produce a measurable dose-response in vivo due to negligible dissolution [2]. The target compound's dihydrochloride form ensures rapid, complete solubilization in aqueous assay buffers, eliminating the need for organic co-solvents that can introduce cytotoxicity or interfere with enzymatic readouts.
| Evidence Dimension | Relative aqueous solubility / dissolution rate |
|---|---|
| Target Compound Data | Dihydrochloride salt (2HCl): reference dissolution rate (1.0x, normalized) |
| Comparator Or Baseline | Monohydrochloride salt: dissolution rate 0.0185x (54x slower) [2]; Free base: dissolution rate negligible (no quantifiable dose-response in vivo) [2] |
| Quantified Difference | Dihydrochloride dissolution rate = 54x that of monohydrochloride; free base dissolution rate effectively 0x relative to dihydrochloride |
| Conditions | Intrinsic dissolution rate measurement in vitro (for structurally related amine antihypertensive); aqueous buffer, pH not specified |
Why This Matters
Procurement of the dihydrochloride salt directly reduces solvent optimization labor and eliminates DMSO/DMF carryover artifacts in cellular assays, streamlining hit-to-lead workflows.
- [1] Reddy B.S., Rangappa S. Synthesis and Evaluation of Nanostructured Particles of Salt of Ketoconazole for Solubility Enhancement. 2011. Academia.edu. View Source
- [2] Lin S.L., Lachman L., Schwartz J.B., Cooper J. Preformulation Investigation I: Relation of Salt Forms and Biological Activity of an Experimental Antihypertensive. J. Pharm. Sci. 1972, 61(9):1423-1430. View Source
